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Compound of Interest

Compound Name:
3-(Chloromethyl)-6-

methylquinoline hydrochloride

CAS No.: 1909314-02-8

Cat. No.: B2385728 Get Quote

Executive Summary
The distinction between 3-(Chloromethyl)-6-methylquinoline and its unsubstituted parent, 3-

(Chloromethyl)quinoline, lies not just in a single methyl group, but in the profound electronic

and physicochemical alterations that group imparts. While both serve as electrophilic

"warheads" or linkers in drug discovery, the 6-methyl variant offers enhanced lipophilicity,

altered metabolic stability, and electron-donating characteristics that modulate the reactivity of

the quinoline ring. This guide dissects their synthesis, reactivity profiles, and strategic

applications in Structure-Activity Relationship (SAR) optimization.

Chemical Architecture & Physical Properties[1]
The 3-chloromethyl moiety acts as a highly reactive benzylic-like electrophile, susceptible to

nucleophilic attack. The addition of the methyl group at position 6 introduces steric bulk and

electron density.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2385728?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature 3-(Chloromethyl)quinoline
3-(Chloromethyl)-6-
methylquinoline

CAS Number
104325-51-1 (HCl: 21863-56-

9)
1365939-64-5

Molecular Formula

Molecular Weight 177.63 g/mol 191.66 g/mol

Electronic Character
Electron-deficient

heteroaromatic core.

6-Me acts as a weak Electron

Donating Group (EDG).

LogP (Predicted) ~2.7 ~3.2 (Higher Lipophilicity)

Primary Reactivity Alkylation (High)
Alkylation (High); Ring

oxidation resistance.

Physical State Solid (often HCl salt)
Solid / Oil (depending on

purity/salt form)

Synthetic Architecture
The synthesis of both compounds typically follows the Meth-Cohn modification of the Vilsmeier-

Haack reaction. This pathway is preferred over direct halogenation of methylquinolines due to

regioselectivity issues.

Retrosynthetic Logic
The 3-chloromethyl group is almost exclusively generated from the corresponding 3-

hydroxymethyl intermediate (3-quinoline methanol), which is derived from a 2-chloro-3-

formylquinoline precursor.

Synthesis Workflow (Graphviz Diagram)
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Critical Decision Point

Starting Material
(Aniline vs. p-Toluidine) Acetanilide DerivativeAcetylation Vilsmeier-Haack

(POCl3 / DMF)
Cyclization 2-Chloro-3-formylquinoline

Intermediate
Formylation Reduction

(NaBH4 / MeOH)
Selective Reduction 3-(Hydroxymethyl)quinoline

Derivative
Yields Alcohol Chlorination

(SOCl2)
Nucleophilic Sub. Target:

3-(Chloromethyl)quinoline
Final Product

Click to download full resolution via product page

Figure 1: Generalized synthetic pathway. The choice of starting aniline (aniline vs. p-toluidine)

determines the final 6-substitution.

Detailed Protocol: Alcohol to Chloride Conversion
This is the critical step for generating the reactive "warhead."

Reagents: 3-(Hydroxymethyl)-6-methylquinoline, Thionyl Chloride (

), Dichloromethane (DCM).

Preparation: Dissolve 1.0 eq of 3-(hydroxymethyl)-6-methylquinoline in anhydrous DCM

under an inert atmosphere (

or Ar). Cool to 0°C.

Addition: Add

(1.5 eq) dropwise. The reaction is exothermic; control the rate to maintain temperature <5°C.

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Note:

The chloride is less polar than the alcohol).

Workup: Quench carefully with saturated

(gas evolution!). Extract with DCM, dry over

, and concentrate.

Storage: The product is an alkylating agent. Store at -20°C, preferably as the hydrochloride

salt for stability.
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Functional Reactivity & SAR Implications[2][3][4]
The "Methyl Magic" (6-Methyl Effect)
In drug discovery, the transition from the unsubstituted quinoline to the 6-methyl derivative is

often a strategic "methyl scan" decision.

Electronic Donation: The methyl group is a weak Electron Donating Group (EDG). It

increases the electron density of the benzene ring. This can stabilize the transition state in

electrophilic aromatic substitutions but, more importantly, it modulates the

of the quinoline nitrogen.

Metabolic Blocking: The 6-position is a common site for metabolic oxidation (hydroxylation)

by Cytochrome P450 enzymes. Blocking this site with a methyl group can significantly

extend the half-life (

) of the drug candidate.

Lipophilicity: The addition of a methyl group typically increases cLogP by ~0.5 units. This can

improve permeability across cell membranes and the Blood-Brain Barrier (BBB).

Reactivity Logic Diagram
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Quinoline Scaffold
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Figure 2: Structure-Activity Relationship (SAR) logic. The 3-position drives reactivity, while the

6-position drives physicochemical properties and stability.

Applications in Drug Discovery[2][4][5][6]
Both compounds are primarily used as intermediates to attach the quinoline scaffold to other

pharmacophores.

Kinase Inhibitors: Quinoline derivatives are frequent scaffolds for Type I and Type II kinase

inhibitors. The 3-chloromethyl group allows for the attachment of solubilizing tails (e.g.,

morpholine, piperazine) or hinge-binding motifs.

Antimalarials: Building on the legacy of chloroquine, 3-substituted quinolines are explored to

overcome resistance. The 6-methyl group can enhance activity against Gram-positive

bacteria in related quinolone antibiotics.[1][2]

HDAC Inhibitors: The quinoline cap group, linked via the 3-position to a zinc-binding group,

has been explored for histone deacetylase inhibition.
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Safety & Handling (Critical)
Hazard: Both compounds are benzylic chlorides. They are potent alkylating agents and

should be treated as potential genotoxins/mutagens.

H-Statements: H314 (Causes severe skin burns), H341 (Suspected of causing genetic

defects).

Protocol: Handle only in a fume hood. Double-glove (Nitrile). Quench all glassware and

waste with a dilute nucleophile solution (e.g., aqueous ammonia or thiosulfate) before

disposal to destroy active alkylating potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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